![molecular formula C12H13N3O4S B2757848 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole CAS No. 144849-07-0](/img/structure/B2757848.png)
5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole is a chemical compound with the molecular formula C12H13N3O4S . It contains a total of 33 atoms; 13 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular weight of 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole is 295.31432 . The compound is composed of an isoxazole ring, which is a five-membered heterocyclic moiety, attached to various functional groups including a methyl group, a sulfonyl group, and an amino group .Scientific Research Applications
Synthesis and Chemical Properties
A study by Filimonov et al. (2006) discussed the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, focusing on the generation of various aryl/heteroaryl- and aminovinylsubstituted derivatives. This research highlights the compound's utility in the synthesis of diverse heterocyclic compounds, which could be pivotal in developing new chemical entities with potential biological activities (Filimonov et al., 2006).
Biodegradation and Environmental Impact
Research by Mulla et al. (2018) has shown that certain bacterial strains can degrade 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole, suggesting its potential biodegradability. This aspect is crucial for understanding the environmental impact of this compound, especially concerning antibiotic resistance and pollution (Mulla et al., 2018).
Biological and Pharmacological Activities
A study by Dürüst et al. (2013) on 4,5-dihydroisoxazole derivatives, which share a structural motif with 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole, revealed in vitro antiprotozoal and cytotoxic activities. These findings indicate the compound's potential as a scaffold for developing new therapeutic agents with anti-infective properties (Dürüst et al., 2013).
Carbonic Anhydrase Inhibition
The research by Altug et al. (2017) focused on the synthesis of isoxazole-containing sulfonamides and their potent inhibitory effects on carbonic anhydrase II and VII. These enzymes are crucial in physiological processes, and inhibitors can be applied in treating conditions like glaucoma and neuropathic pain. This underlines the potential medical applications of 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole derivatives (Altug et al., 2017).
Microbial Degradation and Environmental Remediation
Yan et al. (2022) demonstrated the degradation of 3-amino-5-methyl-isoxazole, a structurally related compound, by the bacterial strain Nocardioides sp. N39. This study suggests that microbes can effectively degrade sulfonamide antibiotics and their intermediates, offering a bio-remedial strategy for mitigating environmental contamination by such compounds (Yan et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin . This interaction induces β-catenin ubiquitination and proteasomal degradation . The effective concentration for this action is between 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The compound’s interaction with β-catenin affects the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound prevents β-catenin from accumulating in the cell nucleus and interacting with other proteins to regulate gene expression . This can lead to changes in cell growth and differentiation.
Result of Action
The molecular and cellular effects of 5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole’s action primarily involve changes in cell growth and differentiation due to its impact on the Wnt signaling pathway . By inducing β-catenin degradation, the compound can potentially inhibit the proliferation of cells that rely on Wnt signaling for growth and survival .
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)19-14-11/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOIZWPVJOWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.